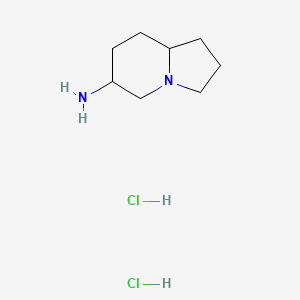

Octahydroindolizin-6-amine dihydrochloride

CAS No.:

Cat. No.: VC18057466

Molecular Formula: C8H18Cl2N2

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18Cl2N2 |

|---|---|

| Molecular Weight | 213.15 g/mol |

| IUPAC Name | 1,2,3,5,6,7,8,8a-octahydroindolizin-6-amine;dihydrochloride |

| Standard InChI | InChI=1S/C8H16N2.2ClH/c9-7-3-4-8-2-1-5-10(8)6-7;;/h7-8H,1-6,9H2;2*1H |

| Standard InChI Key | DMZVUTZAVYFYDD-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2CCC(CN2C1)N.Cl.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

Octahydroindolizin-6-amine dihydrochloride (C₈H₁₈Cl₂N₂) features a bicyclic structure comprising a six-membered piperidine ring fused to a five-membered pyrrolidine ring. The dihydrochloride salt form introduces two hydrochloride groups, improving aqueous solubility and crystalline stability. Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Weight | 213.15 g/mol |

| Empirical Formula | C₈H₁₈Cl₂N₂ |

| CAS Number | Not explicitly provided |

| Solubility | Enhanced in polar solvents due to salt form |

The saturated octahydroindolizine core reduces conformational flexibility compared to aromatic analogs, potentially enhancing binding specificity to biological targets .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of octahydroindolizin-6-amine dihydrochloride typically involves hydrogenation of indolizine precursors followed by salt formation. A generalized pathway includes:

-

Cyclization: Formation of the indolizine core via intramolecular cyclization of aminoketals or similar precursors .

-

Hydrogenation: Catalytic hydrogenation under controlled pressure (1–3 atm) and temperature (50–100°C) to saturate the bicyclic system.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the dihydrochloride salt.

Aminoketal intermediates, as demonstrated in the synthesis of cis-octahydroindoles, enable enantioselective routes when chiral auxiliaries are employed . For example, phenyl-substituted aminoketals yield enantiopure products with up to 96% chirality transfer under optimized conditions .

Optimization Challenges

Reaction parameters critically influence yield and purity:

-

Temperature: Hydrogenation at 50°C vs. 100°C alters byproduct formation rates.

-

Catalyst Selection: Palladium on carbon (Pd/C) vs. platinum oxide (PtO₂) affects saturation efficiency .

-

Acid Stoichiometry: Excess HCl during salt formation can degrade the amine product, necessitating precise molar ratios .

Future Research Directions

Unanswered Questions

-

Metabolic Stability: Cytochrome P450 isoform interactions remain uncharacterized.

-

Toxicity Profiles: Acute and chronic toxicity studies in model organisms are needed.

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume